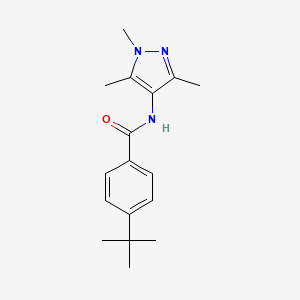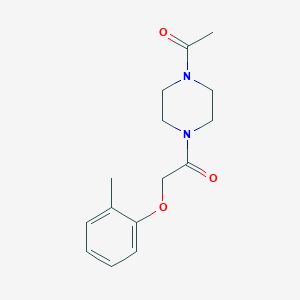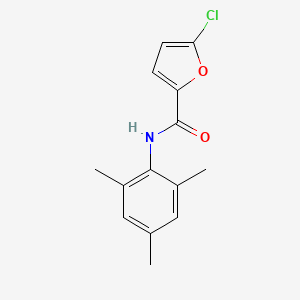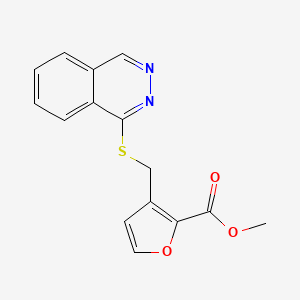
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, also known as TAK-242, is a small molecule inhibitor that is commonly used in scientific research. It was first discovered by Takeda Pharmaceutical Company Limited in Japan and has since been widely studied for its potential therapeutic applications.
作用机制
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide works by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in the immune response to bacterial infections. By blocking this pathway, 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can help reduce inflammation and prevent the development of sepsis.
Biochemical and Physiological Effects:
Studies have shown that 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in response to bacterial endotoxin. It has also been shown to improve survival rates in animal models of sepsis and reduce the severity of symptoms in animal models of inflammatory bowel disease.
实验室实验的优点和局限性
One of the main advantages of using 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in lab experiments is its specificity for the TLR4 signaling pathway, which allows researchers to study the effects of inhibiting this pathway without affecting other immune responses. However, the use of 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can also be limited by its potential toxicity and the need for careful dosing.
未来方向
There are several potential future directions for research on 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, including:
1. Further studies on its potential therapeutic applications, particularly in the treatment of sepsis and inflammatory bowel disease.
2. Development of more potent and selective TLR4 inhibitors based on the structure of 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide.
3. Investigation of the mechanisms underlying the antitumor and antimicrobial effects of 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide.
4. Development of new drug delivery systems to improve the efficacy and safety of 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in clinical settings.
In conclusion, 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is a small molecule inhibitor that has shown promising results in scientific research for its potential therapeutic applications. Its specificity for the TLR4 signaling pathway makes it a valuable tool for studying the immune response to bacterial infections, and further research is needed to fully understand its mechanisms of action and potential clinical applications.
合成方法
The synthesis of 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves several steps, including the reaction of 4-tert-butylbenzoyl chloride with 1,3,5-trimethyl-4-amino pyrazole in the presence of a base such as triethylamine. The resulting product is then purified using various chromatographic techniques to yield the final compound.
科学研究应用
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as sepsis, rheumatoid arthritis, and inflammatory bowel disease. It has also been shown to have antitumor and antimicrobial properties.
属性
IUPAC Name |
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-11-15(12(2)20(6)19-11)18-16(21)13-7-9-14(10-8-13)17(3,4)5/h7-10H,1-6H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORSEOHEBFOTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R)-1-(2-chlorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide](/img/structure/B7471631.png)


![N-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7471645.png)

![4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7471658.png)

![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7471668.png)
![2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471670.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B7471681.png)
![N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-2-[(2-ethyl-1,3-thiazol-4-yl)methyl-methylamino]acetamide](/img/structure/B7471696.png)
![N-(1-methylpyrazol-3-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7471703.png)
![7-Anilino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7471711.png)
